molecular formula C8H4Cl4N2O2 B1452804 3,4,5,6-Tetrachloro-2-cyanobenzoic acid ammonium salt CAS No. 34643-39-5

3,4,5,6-Tetrachloro-2-cyanobenzoic acid ammonium salt

Cat. No. B1452804
CAS RN: 34643-39-5
M. Wt: 301.9 g/mol
InChI Key: ALHBMUPPYBACCH-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrachloro-2-cyanobenzoic acid ammonium salt is a chemical compound with the molecular formula C8H4Cl4N2O2 and a molecular weight of 284.91 . It is listed under the CAS Registry Number 34643-39-5 .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 4 hydrogen atoms, 4 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact structure is not provided in the available resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the available resources .

Scientific Research Applications

Synthesis and Characterization of Ammonium Salts

Ammonium salts, derived from various chemical reactions, often exhibit unique properties and applications in scientific research. For example, the synthesis of tetrazolyl-bisammonium salt from 3,3-diazido-2-cyanoacrylate demonstrates the potential for creating novel compounds through the reaction of ammonia with specialized cyanoacrylates, leading to spontaneously undergoing ring-closure reactions and double deprotonation processes (Saalfrank et al., 1991). This kind of synthesis opens doors to new materials with potentially unique electronic, optical, or chemical properties.

Future Directions

The future directions for the use and study of 3,4,5,6-Tetrachloro-2-cyanobenzoic acid ammonium salt are not explicitly mentioned in the available resources. Given its reactivity, it could potentially be used as a building block in the synthesis of other organic compounds .

properties

IUPAC Name

azanium;2,3,4,5-tetrachloro-6-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HCl4NO2.H3N/c9-4-2(1-13)3(8(14)15)5(10)7(12)6(4)11;/h(H,14,15);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHBMUPPYBACCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)[O-].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,5,6-Tetrachloro-2-cyanobenzoic acid ammonium salt
Reactant of Route 2
3,4,5,6-Tetrachloro-2-cyanobenzoic acid ammonium salt
Reactant of Route 3
3,4,5,6-Tetrachloro-2-cyanobenzoic acid ammonium salt
Reactant of Route 4
3,4,5,6-Tetrachloro-2-cyanobenzoic acid ammonium salt
Reactant of Route 5
3,4,5,6-Tetrachloro-2-cyanobenzoic acid ammonium salt
Reactant of Route 6
3,4,5,6-Tetrachloro-2-cyanobenzoic acid ammonium salt

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